1-(2-Bromo-2-methylpropanoyl)indoline
Overview
Description
1-(2-Bromo-2-methylpropanoyl)indoline is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. The compound this compound is characterized by the presence of a bromine atom and a methyl group attached to the propanoyl group, which is further connected to the indoline structure.
Mechanism of Action
Target of Action
1-(2-Bromo-2-methylpropanoyl)indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to induce a range of biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound may induce a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-2-methylpropanoyl)indoline typically involves the bromination of 2-methylpropanoyl chloride followed by its reaction with indoline. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the reactivity of the brominating agent and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-2-methylpropanoyl)indoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted indoline derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or carboxylic acids derived from the oxidation of the propanoyl group.
Reduction Reactions: Products include alcohols formed by the reduction of the carbonyl group.
Scientific Research Applications
1-(2-Bromo-2-methylpropanoyl)indoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-2-methylpropanoyl)indoline: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluoro-2-methylpropanoyl)indoline: Similar structure with a fluorine atom instead of bromine.
1-(2-Iodo-2-methylpropanoyl)indoline: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-(2-Bromo-2-methylpropanoyl)indoline is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size, electronegativity, and ability to participate in various chemical reactions make this compound particularly interesting for research and development.
Biological Activity
1-(2-Bromo-2-methylpropanoyl)indoline is a compound belonging to the indole derivative class, which is widely recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and a methyl group attached to the propanoyl group, linked to an indoline structure. The presence of the bromine atom enhances its reactivity and biological activity compared to similar compounds with different halogens (chlorine, fluorine, iodine) .
The biological activity of this compound is attributed to its interaction with various molecular targets. Indole derivatives are known to exhibit:
- Antiviral Activity : Inhibits viral replication through interference with viral enzymes.
- Anticancer Properties : Induces apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : Modulates inflammatory cytokine production and reduces oxidative stress.
- Antimicrobial Activity : Exhibits efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, in vitro assays showed significant cytotoxic effects on HepG2 liver cancer cells, with cell viability dropping below 20% at a concentration of 20 mg/L after 48 hours of treatment .
Antimicrobial Properties
The compound has been tested against several microbial strains, showing notable antimicrobial activity. In particular, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in laboratory settings .
Case Studies
- Anticancer Study : A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of this compound against various pathogens. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Comparative Analysis
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
1-(2-Chloro-2-methylpropanoyl)indoline | Moderate | Low | Moderate |
1-(2-Fluoro-2-methylpropanoyl)indoline | Low | Moderate | High |
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydroindol-1-yl)-2-methylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2,13)11(15)14-8-7-9-5-3-4-6-10(9)14/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXQZVYUVRLFLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC2=CC=CC=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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